Perathiepin
Description
Perathiepin (chemical name: 5H-dibenzo[b,f]thiepin) is a heterocyclic compound characterized by a sulfur-containing seven-membered ring fused with two benzene rings. It belongs to the class of dibenzothiepins, which are structurally defined by their bicyclic framework and sulfur atom at the 1-position . This compound has been studied extensively for its pharmacological properties, particularly in neuropsychiatry, due to its structural resemblance to tricyclic antidepressants and neuroleptics. Its molecular conformation, determined via X-ray crystallography, reveals a distorted TBB (twisted boat-boat) conformation, with intramolecular sulfur interactions influencing its reactivity and binding affinity . Early studies on its biotransformation in vivo highlighted its metabolic stability in rats and humans, with urinary metabolites indicating sulfur oxidation and ring-opening pathways .
Properties
CAS No. |
1526-83-6 |
|---|---|
Molecular Formula |
C19H22N2S |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C19H22N2S/c1-20-10-12-21(13-11-20)17-14-15-6-2-4-8-18(15)22-19-9-5-3-7-16(17)19/h2-9,17H,10-14H2,1H3 |
InChI Key |
MYFNXITXHNLSJY-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=CC=CC=C24 |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=CC=CC=C24 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: Silicon-Substituted Dibenzo[b,f]silepin
A silicon-based analog of perathiepin, 5,5-dimethyl-10-(4-methylpiperazinyl)-10,11-dihydro-5H-dibenzo[b,f]silepin (Compound II), replaces the sulfur atom with a (CH₃)₂Si moiety. Key differences include:
- Conformational Stability : The silicon analog exhibits a less strained conformation due to longer Si···Se distances (4.322–4.228 Å vs. S···Se in this compound), eliminating transannular interactions observed in this compound .
- However, the analog’s neuroleptic activity is diminished, suggesting sulfur’s electronic properties are critical for receptor binding .
Functional Analog: Octoclothepin
Octoclothepin, a thiepin derivative with an 8-chloro substituent, shares structural similarities but differs in pharmacological behavior:
- Metabolic Pathways : Unlike this compound, octoclothepin undergoes rapid N-oxide reduction in rat liver microsomes under anaerobic conditions, mediated by NADPH-dependent enzymes .
- Receptor Affinity : Octoclothepin demonstrates higher potency as a dopamine antagonist, attributed to the electron-withdrawing chloro group enhancing binding to D₂ receptors .
Data Table: Comparative Analysis
| Parameter | This compound | Silicon Analog (II) | Octoclothepin |
|---|---|---|---|
| Core Structure | Dibenzo[b,f]thiepin | Dibenzo[b,f]silepin | 8-Chloro-dibenzo[b,f]thiepin |
| Key Substituent | Sulfur | (CH₃)₂Si | 8-Cl |
| Conformation | Distorted TBB | Planarized boat | TBB with Cl-induced torsion |
| Metabolic Stability | Moderate (S-oxidation dominant) | High (Si resistance to oxidation) | Low (rapid N-oxide reduction) |
| Receptor Activity | Moderate D₂ antagonism | Weak D₂ antagonism | Strong D₂ antagonism |
| Bioavailability | 40–60% (rat) | 75–85% (rat) | 20–30% (rat) |
Research Findings and Implications
- Structural Modifications : Replacing sulfur with silicon in this compound analogs improves metabolic stability but compromises receptor affinity, underscoring sulfur’s role in pharmacodynamics .
- Substituent Effects : The 8-chloro group in octoclothepin enhances dopaminergic antagonism but accelerates metabolic clearance, limiting its therapeutic window .
- Therapeutic Potential: this compound’s balanced profile makes it a candidate for further optimization, while its analogs highlight trade-offs between stability and potency.
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